Cas no 1592276-45-3 (4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione)

4-Methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione is a specialized β-diketone derivative featuring a thiazole substituent, which enhances its reactivity and coordination properties. This compound is particularly valuable in synthetic chemistry due to its ability to act as a versatile chelating agent, forming stable complexes with metal ions. Its structural framework also makes it useful as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of both methyl and thiazole groups contributes to its stability and solubility in organic solvents, facilitating its application in catalytic and material science research. Its well-defined molecular structure ensures consistent performance in complex chemical processes.
4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione structure
1592276-45-3 structure
Product Name:4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione
CAS No:1592276-45-3
MF:C10H13NO2S
MW:211.28072142601
CID:6313028
PubChem ID:116202039
Update Time:2025-10-17

4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione
    • EN300-1125095
    • 1592276-45-3
    • Inchi: 1S/C10H13NO2S/c1-6(2)9(12)4-10(13)8-5-14-7(3)11-8/h5-6H,4H2,1-3H3
    • InChI Key: YHWCIUBRMYSNAO-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1)C(CC(C(C)C)=O)=O

Computed Properties

  • Exact Mass: 211.06669983g/mol
  • Monoisotopic Mass: 211.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 75.3Ų

4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione Pricemore >>

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Additional information on 4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione

Recent Advances in the Study of 4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione (CAS: 1592276-45-3)

4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione (CAS: 1592276-45-3) is a chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This β-diketone derivative, featuring a thiazole moiety, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. Recent studies have explored its synthesis, structural characterization, and biological activities, shedding light on its mechanism of action and potential clinical applications.

The synthesis of 4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione has been optimized to achieve higher yields and purity, as reported in recent literature. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structural integrity. The compound's unique chemical structure, characterized by the presence of both a thiazole ring and a β-diketone functional group, is believed to contribute to its diverse biological activities.

Recent pharmacological studies have demonstrated that 4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione exhibits potent inhibitory effects against specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This finding suggests its potential as a lead compound for the development of new anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, the compound has also displayed notable antimicrobial activity against a range of pathogenic bacteria and fungi. Mechanistic studies indicate that it disrupts microbial cell membrane integrity and interferes with essential metabolic pathways, making it a promising candidate for combating antibiotic-resistant strains. These findings are particularly relevant in the context of the growing global threat posed by antimicrobial resistance.

Further research has explored the compound's potential in cancer therapy. Preliminary in vitro studies have revealed that 4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione can induce apoptosis in certain cancer cell lines by modulating key signaling pathways. Its ability to selectively target cancer cells while sparing normal cells highlights its potential as a chemotherapeutic agent with reduced toxicity.

Despite these promising findings, challenges remain in the development of 4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to enhance its pharmacokinetic properties while retaining its biological activity.

In conclusion, 4-methyl-1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione (CAS: 1592276-45-3) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its diverse biological activities, coupled with its unique chemical structure, make it a valuable subject for ongoing and future research. Continued exploration of its therapeutic potential and optimization of its pharmacological properties could pave the way for the development of novel treatments for inflammation, infectious diseases, and cancer.

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